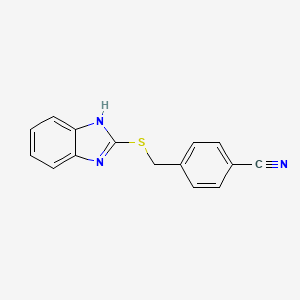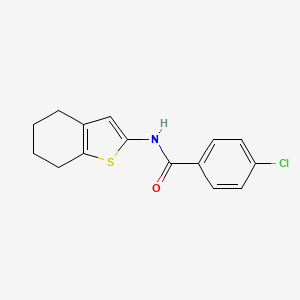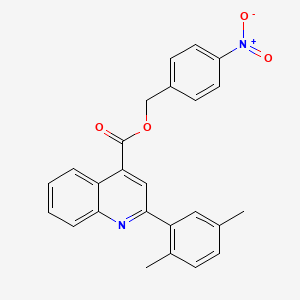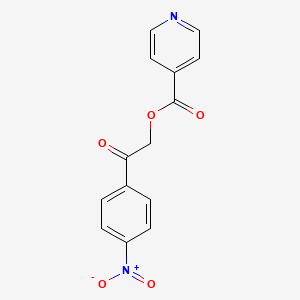![molecular formula C23H18ClN3O B10867553 2-{1-benzyl-3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10867553.png)
2-{1-benzyl-3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-BENZYL-3-(2-CHLOROSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a chlorostyryl group, and a phenol group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-BENZYL-3-(2-CHLOROSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The benzyl and chlorostyryl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-BENZYL-3-(2-CHLOROSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl and chlorostyryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[1-BENZYL-3-(2-CHLOROSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-BENZYL-3-(2-CHLOROSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzyl and chlorostyryl groups can enhance the binding affinity and specificity of the compound. The phenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzyltriazole: Contains a benzyl group attached to the triazole ring.
Chlorostyryltriazole: Contains a chlorostyryl group attached to the triazole ring.
Uniqueness
2-[1-BENZYL-3-(2-CHLOROSTYRYL)-1H-1,2,4-TRIAZOL-5-YL]PHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyl and chlorostyryl groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C23H18ClN3O |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[2-benzyl-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C23H18ClN3O/c24-20-12-6-4-10-18(20)14-15-22-25-23(19-11-5-7-13-21(19)28)27(26-22)16-17-8-2-1-3-9-17/h1-15,28H,16H2/b15-14+ |
InChI Key |
LRDAABGRPBMPBA-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)/C=C/C3=CC=CC=C3Cl)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10867473.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl pyridine-4-carboxylate](/img/structure/B10867476.png)


![(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867503.png)

![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867520.png)


![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10867543.png)
![methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10867545.png)

![3-Amino-2-pentyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B10867549.png)
![N-[4-(phenylamino)phenyl]-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10867551.png)
